molecular formula C10H12F3N B13963573 1,1,1-trifluoro-N-methyl-N-(3-methylbenzyl)methanamine

1,1,1-trifluoro-N-methyl-N-(3-methylbenzyl)methanamine

Cat. No.: B13963573
M. Wt: 203.20 g/mol
InChI Key: BSWDDJYJOIXXLR-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-methyl-N-(3-methylbenzyl)methanamine is an organic compound characterized by the presence of trifluoromethyl and methylbenzyl groups attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-methyl-N-(3-methylbenzyl)methanamine typically involves the reaction of 3-methylbenzylamine with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-methyl-N-(3-methylbenzyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) in the presence of a base.

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides or thiol-substituted derivatives.

Scientific Research Applications

1,1,1-Trifluoro-N-methyl-N-(3-methylbenzyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-methyl-N-(3-methylbenzyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its target sites. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-N-(trifluoromethyl)methanamine: Similar in structure but lacks the methylbenzyl group.

    1,1,1-Trifluoro-N-phenylmethanesulfonamide: Contains a phenyl group instead of a methylbenzyl group.

    N,N-Dimethyltrifluoroacetamide: Contains a trifluoroacetamide group instead of a trifluoromethyl group.

Uniqueness

1,1,1-Trifluoro-N-methyl-N-(3-methylbenzyl)methanamine is unique due to the presence of both trifluoromethyl and methylbenzyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

1,1,1-trifluoro-N-methyl-N-[(3-methylphenyl)methyl]methanamine

InChI

InChI=1S/C10H12F3N/c1-8-4-3-5-9(6-8)7-14(2)10(11,12)13/h3-6H,7H2,1-2H3

InChI Key

BSWDDJYJOIXXLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN(C)C(F)(F)F

Origin of Product

United States

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